1-Cyclohexyl-3,3,3-trifluoropropan-1-amine
Overview
Description
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine is a chemical compound with the molecular formula C9H16F3N It is characterized by the presence of a cyclohexyl group attached to a trifluoropropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine typically involves the reaction of cyclohexylamine with a trifluoropropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoropropyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropylamine: Similar in structure but lacks the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the trifluoropropyl moiety.
1-Cyclohexyl-3,3,3-trifluoro-1-propanamine: A closely related compound with slight structural variations.
Uniqueness
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine is unique due to the combination of the cyclohexyl and trifluoropropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-cyclohexyl-3,3,3-trifluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h7-8H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJOHTJBKBBNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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